WS-384

Dual-target inhibitor LSD1 inhibitor DCN1-UBC12 inhibitor

Researchers validating NSCLC dual-pathway pharmacology face a critical gap: single-target inhibitors cannot replicate the synergistic p21 upregulation essential for maximal antitumor effect. WS-384 (CAS 2247544-03-0) is the sole chemical probe simultaneously inhibiting LSD1 (IC50 338.79 nM) and DCN1-UBC12 (IC50 14.81 nM) in one molecule. • Only dual inhibitor with published A549 xenograft efficacy (50 mg/kg p.o., 36 d, significant tumor reduction, no organ toxicity) • Quantified apoptosis: 44.9% (A549, 8 μM) and 36.42% (H1975, 4 μM) at 48 h • Eliminates co-treatment complexity and DMSO toxicity confounders

Molecular Formula C18H21BrClN9S2
Molecular Weight 542.9 g/mol
Cat. No. B12382938
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameWS-384
Molecular FormulaC18H21BrClN9S2
Molecular Weight542.9 g/mol
Structural Identifiers
SMILESCC1=NC2=NC(=NN2C(=C1)SC3=NN=NN3CC[NH+](C)C)SCC4=CC=C(C=C4)Br.[Cl-]
InChIInChI=1S/C18H20BrN9S2.ClH/c1-12-10-15(30-18-22-24-25-27(18)9-8-26(2)3)28-16(20-12)21-17(23-28)29-11-13-4-6-14(19)7-5-13;/h4-7,10H,8-9,11H2,1-3H3;1H
InChIKeyAGRQTIDPOXRYGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

WS-384: First-in-Class Dual LSD1 and DCN1-UBC12 Inhibitor Procurement and Selection Guide


WS-384 is a first-in-class small-molecule inhibitor that dually targets lysine-specific demethylase 1A (LSD1) and the DCN1-UBC12 protein-protein interaction [1]. With a molecular formula of C18H21BrClN9S2, a molecular weight of 542.91 g/mol, and a CAS number of 2247544-03-0, WS-384 has been characterized as an orally active compound with anticancer activity, causing cell cycle arrest, DNA damage, and induction of apoptosis . The compound was developed for the research of non-small cell lung cancer (NSCLC), where abnormally high expression of both LSD1 and DCN1 plays a vital role in disease occurrence, development, and poor prognosis [2].

WS-384 Selection Rationale: Why Single-Target LSD1 or DCN1 Inhibitors Cannot Substitute


Generic substitution with either a selective LSD1 inhibitor (e.g., GSK-LSD1, SP-2509) or a selective DCN1-UBC12 inhibitor fails to recapitulate the dual-target mechanism of WS-384, which is essential for therapeutic efficacy in NSCLC models. Accumulating evidence indicates that the development of small-molecule inhibitors dually targeting LSD1 and the DCN1-UBC12 interaction holds therapeutic promise for cancer therapy because abnormally high expression of both LSD1 and DCN1 plays a vital role in NSCLC occurrence, development, and poor prognosis [1]. Mechanistically, WS-384 simultaneously suppresses the neddylation of cullin 1 (via DCN1-UBC12 inhibition) and decreases H3K4 demethylation at the CDKN1A promoter (via LSD1 inhibition), producing a synergetic upregulation of p21 that contributes to cell cycle arrest and proapoptotic effects—an outcome not achievable through single-pathway inhibition [2].

WS-384 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparative Data


WS-384 vs. Compound 383: Dual-Target LSD1/DCN1 Inhibitory Activity Comparison

WS-384 demonstrates potent dual inhibition of LSD1 (IC50 = 338.79 nM) and DCN1-UBC12 interaction (IC50 = 14.81 nM) . In cross-study comparison, compound 383—another reported dual LSD1/DCN1 inhibitor—exhibits DCN1 inhibition with IC50 = 11 nM but shows substantially weaker LSD1 inhibition with IC50 = 0.53 μM (530 nM) [1]. WS-384 offers a more balanced dual-inhibitory profile across both targets.

Dual-target inhibitor LSD1 inhibitor DCN1-UBC12 inhibitor

WS-384 Cellular Antiproliferative Potency in NSCLC Cell Lines: A549 and H1975 Differential Activity

WS-384 inhibits cell proliferation in a concentration- and time-dependent manner across NSCLC cell lines, with measurable differential sensitivity between A549 and H1975 cells. At 24-hour exposure, WS-384 exhibits IC50 values of 6.67 μM in A549 cells and 2.23 μM in H1975 cells . Extended incubation (24-72 hours) across a concentration range of 1-32 μM yields IC50 values ranging from 2.15 μM to 6.67 μM, demonstrating sustained antiproliferative activity .

NSCLC Cell viability Antiproliferative

WS-384 In Vivo Antitumor Efficacy in NSCLC Xenograft Model: Dose-Dependent Tumor Growth Suppression

WS-384 demonstrates significant, dose-dependent tumor growth suppression in an A549 NSCLC xenograft model. Oral administration at 25 mg/kg and 50 mg/kg once daily for 36 consecutive days effectively inhibits NSCLC tumor growth in BALB/c nude mice, with low observed toxicity . The primary study reported that WS-384 significantly decreased both tumor weight and volume in A549 xenograft mice [1]. Mechanistically, WS-384 increased the gene and protein level of p21 by suppressing the neddylation of cullin 1 and decreasing H3K4 demethylation at the CDKN1A promoter [2].

In vivo efficacy Xenograft Tumor suppression

WS-384 Recommended Research Applications Based on Validated Evidence


Non-Small Cell Lung Cancer (NSCLC) Dual-Pathway Mechanistic Studies

WS-384 is specifically validated for NSCLC research, where both LSD1 and DCN1 are abnormally highly expressed and contribute to disease pathogenesis [1]. The compound is suitable for in vitro and in vivo studies investigating the interplay between histone demethylation (LSD1 pathway) and protein neddylation (DCN1-UBC12 pathway) in A549 and H1975 NSCLC models. Recommended in vitro concentrations range from 1-32 μM for 24-72 hours, with H1975 cells demonstrating ~3-fold greater sensitivity than A549 cells at 24h .

Preclinical In Vivo Xenograft Studies Requiring Oral Bioavailability

For researchers requiring systemic administration in NSCLC xenograft models, WS-384 offers validated oral activity with dose-dependent tumor suppression at 25-50 mg/kg administered once daily for up to 36 consecutive days in BALB/c nude mice bearing A549 xenografts [1]. The compound demonstrates low toxicity at these doses, making it suitable for extended in vivo efficacy studies where oral dosing convenience and minimal confounding toxicity are prioritized .

Dual-Target LSD1/DCN1 Inhibitor Tool Compound Screening

WS-384 serves as a first-in-class dual LSD1/DCN1-UBC12 inhibitor benchmark for screening and validating novel dual-target candidates. With IC50 values of 338.79 nM (LSD1) and 14.81 nM (DCN1-UBC12) [1], WS-384 provides a reference profile for evaluating balanced versus skewed dual-inhibitory activity, as demonstrated in cross-study comparison with compound 383, which exhibits stronger DCN1 inhibition (IC50 = 11 nM) but weaker LSD1 inhibition (IC50 = 530 nM) . Researchers developing dual LSD1/DCN1 therapeutics for NSCLC or other diseases where both targets are dysregulated can use WS-384 as a positive control and structural lead.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for WS-384

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.